N'-(2,6-dimethylphenyl)-N-ethyloxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJRPYYCWFRIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the connectivity and spatial arrangement of atoms. For N'-(2,6-dimethylphenyl)-N-ethyloxamide, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals, along with insights from heteronuclear and two-dimensional NMR, provides a comprehensive structural picture.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group, the 2,6-dimethylphenyl moiety, and the amide protons. The chemical shifts are influenced by the electronic environment of each proton.
The ethyl group exhibits a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling. The 2,6-dimethylphenyl group shows a singlet for the two equivalent methyl groups and signals in the aromatic region for the phenyl protons. The amide (NH) protons typically appear as broadened signals due to quadrupole effects and chemical exchange.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl-CH₃ | ~1.2 | Triplet | ~7.2 |
| 2,6-dimethylphenyl-CH₃ | ~2.2 | Singlet | - |
| Ethyl-CH₂ | ~3.4 | Quartet | ~7.2 |
| Aromatic H (meta) | ~7.1 | Doublet | ~7.6 |
| Aromatic H (para) | ~7.0 | Triplet | ~7.6 |
| N-H (ethyl side) | ~8.0 | Broad Singlet | - |
| N'-H (phenyl side) | ~9.5 | Broad Singlet | - |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.
The carbonyl carbons of the oxamide (B166460) group are particularly deshielded and appear at the downfield end of the spectrum. The carbons of the ethyl group and the methyl groups on the phenyl ring are found in the upfield region. Aromatic carbons have characteristic shifts between 120 and 140 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl-CH₃ | ~14 |
| 2,6-dimethylphenyl-CH₃ | ~18 |
| Ethyl-CH₂ | ~35 |
| Aromatic C (meta) | ~128 |
| Aromatic C (para) | ~126 |
| Aromatic C (ipso) | ~135 |
| Aromatic C (ortho) | ~136 |
| Carbonyl (C=O) | ~160 |
Note: Predicted values are based on the analysis of structurally similar compounds such as N-(2,6-dimethylphenyl)formamide and O-ethyl N-2-hydroxyethyloxamate. researchgate.netchemicalbook.com
While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it offers direct insight into the electronic environment of the nitrogen atoms in the amide linkages. The two nitrogen atoms in this compound are expected to have distinct chemical shifts due to their different substituents (ethyl vs. 2,6-dimethylphenyl). These shifts are sensitive to factors like hydrogen bonding and conjugation, providing valuable data on the planarity and electronic delocalization of the amide bonds.
Variable-temperature (VT) NMR studies can elucidate the dynamic processes occurring in the molecule, such as restricted rotation around the amide bonds. acs.org Due to the partial double-bond character of the C-N bonds in the oxamide moiety, rotation is hindered. At low temperatures, this can lead to the observation of distinct signals for conformers (rotamers), which coalesce into a single averaged signal as the temperature is increased. The coalescence temperature can be used to calculate the energy barrier for this rotation, providing quantitative information about the conformational stability of the molecule.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C signals.
COSY spectra reveal proton-proton scalar couplings, allowing for the tracing of the connectivity within the ethyl group and the aromatic ring system.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity across the entire molecule, including the linkages to the oxamide core.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly sensitive to the types of functional groups present.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the amide groups will give rise to intense bands around 1650-1680 cm⁻¹. The presence of two carbonyl groups in the oxamide structure may lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct peaks. Other characteristic bands include C-H stretching of the alkyl and aromatic groups, and C-N stretching vibrations. An IR spectrum for the related compound N-(2,6-dimethylphenyl)acetamide is available and provides a reference for the vibrations associated with the N-(2,6-dimethylphenyl)amide portion of the molecule. nist.govresearchgate.net
Interactive Data Table: Predicted IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1620 | Medium |
| C-N Stretch (Amide III) | 1200 - 1300 | Medium |
Note: Predicted values are based on general amide and oxamide vibrational data.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Amide Bands
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing the bonding environment within a molecule. In this compound, the two distinct amide groups give rise to characteristic absorption bands. The precise frequencies of these bands are sensitive to the molecular environment, including hydrogen bonding.
The infrared spectrum of an oxamide derivative features several key regions. The N-H stretching vibrations (Amide A) typically appear as a strong band in the region of 3200-3300 cm⁻¹. For secondary amides like N,N'-dibutyloxamide, this peak is observed at 3298 cm⁻¹, indicating the presence of intermolecular hydrogen bonding. mdpi.com For N-(2,6-dimethylphenyl)-amides, this N-H stretching vibration is expected in the range of 3285-3214 cm⁻¹. nih.gov
The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the amide spectrum. For N,N'-dibutyloxamide, this band appears strongly at 1650 cm⁻¹. mdpi.com In N-substituted amides, this band is typically found between 1622 and 1653 cm⁻¹. ias.ac.in The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected around 1532-1546 cm⁻¹. mdpi.comias.ac.in The analysis of these bands confirms the presence and electronic environment of the oxamide core.
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Band Name | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Amide A | 3214 - 3298 | Position influenced by hydrogen bonding. |
| C=O Stretch | Amide I | 1620 - 1660 | Typically a very strong absorption. |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HREI-MS, ESI-MS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₂H₁₆N₂O₂.
Calculated Monoisotopic Mass: 220.1212 Da
Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) would be used. In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ with an m/z of 221.1285. The high mass accuracy of HRMS can distinguish this from other potential formulas with the same nominal mass, providing definitive confirmation of the compound's composition. rsc.org
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion or its protonated form undergoes fragmentation, breaking at its weakest bonds or through characteristic rearrangements. The resulting pattern is a roadmap of the molecule's structure. For this compound, the amide bonds are common cleavage sites. nih.gov
A prevalent fragmentation pathway for amides is the cleavage of the N-CO bond, which would lead to the formation of characteristic acylium ions. nih.govrsc.org Key fragmentation events for this molecule would include:
α-cleavage: Breakage of the central C-C bond of the oxamide core.
Amide Bond Cleavage: Scission of the C-N bonds, leading to the loss of the ethylamine (B1201723) or 2,6-dimethylaniline (B139824) moieties.
Loss of Alkyl Groups: Fragmentation originating from the ethyl or methyl substituents.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion (Structure) | m/z (Nominal) | Description |
|---|---|---|
| [C₁₂H₁₆N₂O₂]⁺ | 220 | Molecular Ion (M⁺) |
| [C₁₀H₁₁NO₂]⁺ | 177 | Loss of ethyl group (•C₂H₅) |
| [C₈H₈N]⁺ | 118 | 2,6-dimethylphenylaminium ion |
| [C₆H₅(CH₃)₂]⁺ | 105 | Dimethylphenyl cation |
| [C₂H₅NHCO]⁺ | 72 | Ethylcarbamoyl cation |
This fragmentation data provides corroborative evidence for the proposed structure. wikipedia.orglibretexts.org
Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Conformation Studies
Ion Mobility Spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. It provides information about the three-dimensional structure of an ion, reported as its collisional cross-section (CCS). For a flexible molecule like this compound, IMS-MS could distinguish between different conformers that might exist in the gas phase. For example, it could potentially differentiate structures based on the orientation of the phenyl ring relative to the oxamide plane or identify conformers stabilized by intramolecular hydrogen bonding. This provides a layer of structural detail not accessible by conventional mass spectrometry alone.
X-ray Diffraction Studies
X-ray diffraction on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. While a crystal structure for this compound is not publicly available, data from the closely related compound N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₃NO) offers valuable insight. researchgate.net
Table 3: Crystallographic Data for the Analog N-(2,6-dimethylphenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.145 (1) |
| b (Å) | 13.215 (1) |
| c (Å) | 15.993 (1) |
| Volume (ų) | 1932.8 (3) |
| Z | 8 |
Data sourced from Gowda et al. (2007). researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N'-dibutyloxamide |
| N-(2,6-dimethylphenyl)acetamide |
| N-(phenyl)acetamide |
| Ethylamine |
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
In the structural analysis of the analogous compound, N-(2,6-dimethylphenyl)acetamide, single crystals were grown from an ethanolic solution. researchgate.net The analysis revealed that at room temperature (299 K), the compound crystallizes in the orthorhombic space group Pbca. researchgate.net The detailed crystallographic data are summarized in the table below.
The molecular structure determined by SCXRD shows that the molecules are linked into chains along the a-axis via intermolecular N—H⋯O hydrogen bonds. researchgate.net This primary interaction dictates the packing of the molecules in the crystal lattice. The geometry of the amide group and the orientation of the 2,6-dimethylphenyl ring are determined with high precision, revealing the planarity and conformational preferences of the molecule. researchgate.net
Table 1: Crystallographic Data for N-(2,6-dimethylphenyl)acetamide at 299 K
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.21 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.145(1) |
| b (Å) | 13.215(1) |
| c (Å) | 15.993(1) |
| V (ų) | 1932.8(3) |
| Z | 8 |
| Dcalc (Mg m⁻³) | 1.122 |
| Radiation type | Cu Kα |
| µ (mm⁻¹) | 0.57 |
| R-factor | 0.056 |
Data sourced from Acta Cryst. (2007). E63, o3154. researchgate.net
Powder X-ray Diffraction for Bulk Phase Purity and Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physical properties. In the case of N-(2,6-dimethylphenyl)acetamide, a second crystalline form has been identified. While the room temperature structure is orthorhombic, a low-temperature analysis at 173 K revealed a monoclinic polymorph belonging to the P2₁/n space group. researchgate.net
PXRD is the primary tool used to distinguish between such polymorphic forms in a bulk sample. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure. By comparing the experimental PXRD pattern of a synthesized batch to the patterns calculated from single-crystal data, one can confirm the phase purity or identify the presence of a mixture of polymorphs. This is a critical step in materials science and pharmaceutical development to ensure batch-to-batch consistency.
Hirshfeld Surface Analysis and Interaction Energy Calculations from Crystal Structures
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov Derived from the single-crystal X-ray diffraction data, the Hirshfeld surface provides a graphical representation of the regions of close contact between adjacent molecules.
For a molecule like N-(2,6-dimethylphenyl)acetamide, the Hirshfeld surface would be mapped to visualize the key intermolecular forces. The dominant interaction, the N—H⋯O hydrogen bond, would appear as distinct, intense red spots on the dnorm surface, indicating close intermolecular contacts where the hydrogen bond donor (N-H) and acceptor (O=C) are in proximity. nih.gov
The surface can also be color-coded to display other properties, such as de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For N-(2,6-dimethylphenyl)acetamide, this plot would show a significant percentage of O···H/H···O contacts, corresponding to the hydrogen bonds. researchgate.net Other weaker interactions, such as C—H⋯π interactions and van der Waals forces, would also be identifiable.
From this analysis, the interaction energies between molecules in the crystal can be calculated. This allows for a deeper understanding of the forces that govern the crystal packing, providing insight into the stability of the crystalline form. The analysis confirms and quantifies the regions of the molecule that are most active in intermolecular interactions. nih.govnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like N'-(2,6-dimethylphenyl)-N-ethyloxamide.
The electronic structure dictates the chemical reactivity and properties of a molecule. Analyses such as Natural Bond Orbital (NBO) and studies of frontier molecular orbitals (HOMO and LUMO) are fundamental.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and optical properties. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute these orbital energies and visualize their spatial distribution. researchgate.netresearchgate.net
Table 1: Common DFT Functionals for Electronic Structure Analysis
| Functional | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation. | Widely used for geometry optimization, frequency calculations, and electronic properties of organic molecules. researchgate.netresearchgate.net |
| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Particularly effective for studying non-covalent interactions, thermochemistry, and rotational barriers. nih.govnih.gov |
| ωB97X-D | A long-range corrected hybrid functional that includes empirical dispersion corrections. | Good for describing both covalent and non-covalent interactions, including dispersion forces. nih.gov |
This table is interactive. You can sort and filter the data.
The flexibility of this compound arises from rotation around several single bonds. The oxamide (B166460) moiety itself can adopt different conformations, primarily distinguished by the relative orientation of the two carbonyl groups. The steric hindrance imposed by the bulky 2,6-dimethylphenyl group significantly influences the accessible conformations.
Computational studies map the potential energy surface by systematically changing key dihedral angles to identify stable conformers (energy minima) and transition states for isomerization. The conformation is often stabilized by intramolecular hydrogen bonds. nih.gov In related N-(2,6-dimethylphenyl) amides, the orientation of the amide group relative to the phenyl ring is a critical parameter, with typical dihedral angles ranging from around 65° to 83°. nih.gov The presence of two methyl groups in the ortho positions of the phenyl ring forces the amide plane to twist out of the plane of the aromatic ring to minimize steric repulsion. researchgate.net
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structural validation.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For instance, the characteristic stretching vibrations of the C=O groups in the oxamide core and the N-H stretching frequency can be calculated and compared with experimental FT-IR and Raman spectra. mdpi.comresearchgate.net This comparison helps confirm the molecular structure and identify specific conformations present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical shifts are calculated for an optimized geometry and are often compared against a standard like tetramethylsilane (B1202638) (TMS) to validate the proposed structure. mdpi.com
Supramolecular Chemistry and Crystal Engineering of N 2,6 Dimethylphenyl N Ethyloxamide Systems
Hydrogen Bonding Networks
Hydrogen bonds are the primary non-covalent interactions governing the self-assembly of oxalamide systems. The oxalamide moiety contains two hydrogen bond donor sites (N-H groups) and two acceptor sites (C=O groups), making it a self-complementary unit ideal for constructing extended networks.
Intramolecular and Intermolecular Hydrogen Bond Interactions
In N,N'-disubstituted oxamides, the molecular conformation is heavily influenced by the interplay of steric and electronic factors, which in turn determines the nature of the hydrogen bonding.
Intramolecular Hydrogen Bonds: While less common in simple N,N'-disubstituted oxamides, intramolecular hydrogen bonds can occur if suitable functional groups are present elsewhere in the molecule. For instance, in the related compound N-(2,6-dimethylphenyl)maleamic acid, an intramolecular O-H···O hydrogen bond is observed within the maleamic acid moiety, which helps to stabilize the molecular conformation nih.gov. Similarly, dithiooxamides, the sulfur analogs, are characterized by intramolecular N-H···S hydrogen bonds that create a planar six-membered ring system researchgate.net. For N'-(2,6-dimethylphenyl)-N-ethyloxamide, significant intramolecular N-H···O bonds involving the oxalamide core are unlikely due to the trans geometry typically adopted by the amide groups.
Intermolecular Hydrogen Bonds: The dominant interactions in the crystal structures of oxalamides are intermolecular N-H···O hydrogen bonds. The oxalamide fragment is planar and rigid, which facilitates the formation of strong and highly directional intermolecular hydrogen bonds between these units beilstein-journals.orgnih.gov. In the crystal structure of a related compound, N,N'-dibutyloxamide, the packing is governed by N-H···O hydrogen bonding interactions which lead to the formation of extended ribbons mdpi.com. This is a recurring motif in N,N'-disubstituted oxamides and is the primary driving force for their self-assembly. In structures containing the N-(2,6-dimethylphenyl)amide moiety, intermolecular N-H···O bonds are also a defining feature, linking molecules into chains or dimers nih.govnih.gov. The steric bulk of the two methyl groups on the phenyl ring forces the amide group to twist out of the plane of the ring, a key conformational feature that influences how these hydrogen-bonded chains pack together nih.gov.
| Compound | Interaction Type | D-H···A | D···A (Å) | D-H···A (°) | Reference |
| N-(2,6-Dimethylphenyl)maleamic acid | Intermolecular | N1—H1N···O3 | 2.824 (2) | 156 (2) | nih.gov |
| N-(2,6-Dimethylphenyl)maleamic acid | Intermolecular | N2—H2N···O5 | 2.856 (2) | 166 (2) | nih.gov |
| N-(2,6-Dimethylphenyl)maleamic acid | Intramolecular | O2—H2A···O1 | 2.465 (2) | 173 (2) | nih.gov |
| N,N'-dibutyloxamide | Intermolecular | N1—H1···O1 | 2.909 (2) | 168.1 | mdpi.com |
Influence of Substituents on Hydrogen Bonding Motifs
Substituents on the aryl rings of N-aryl amides can significantly influence the resulting hydrogen bonding patterns. The electronic nature of the substituent (electron-donating or electron-withdrawing) alters the acidity of the amide N-H proton and the basicity of the carbonyl oxygen atom, thereby modulating the strength of the N-H···O hydrogen bond nih.gov.
In the case of this compound, the most critical "substituents" are the two methyl groups at the ortho positions of the phenyl ring. Their primary influence is steric rather than electronic. These methyl groups create significant steric hindrance, which typically results in a large dihedral angle between the plane of the phenyl ring and the plane of the amide group. In the crystal structure of N-(2,6-dimethylphenyl)maleamic acid, the dihedral angles between the amido group and the aromatic ring are 80.5 (1)° and 64.0 (2)° for the two independent molecules in the asymmetric unit nih.gov. This twisted conformation prevents the formation of certain planar hydrogen-bonded structures that might otherwise be possible and is a key factor in determining the final crystal packing arrangement.
Self-Assembly and Ordered Structures
The predictable and robust nature of the hydrogen bonds formed by the oxalamide core makes it an excellent building block for designing self-assembling systems and functional materials.
Formation of Supramolecular Synthons and Chains
In crystal engineering, a supramolecular synthon is a structural unit formed by intermolecular interactions that can be reliably reproduced in different crystal structures nih.govnih.gov. The oxalamide functionality is recognized as a persistent hydrogen bonding unit that reliably forms specific synthons acs.org. The most common synthon involves self-complementary N-H···O hydrogen bonds between two oxalamide molecules, which can propagate to form one-dimensional tapes or ribbons mdpi.com.
These primary ribbon structures can then associate through weaker interactions to form two-dimensional sheets or three-dimensional networks. Studies on oxalamide dicarboxylic acids show that they consistently form designed two-dimensional hydrogen-bonded β-networks acs.org. The planarity and rigidity of the oxalamide-to-oxalamide hydrogen bonding are key to the formation of these extended, ordered assemblies beilstein-journals.orgnih.gov. It is highly probable that this compound would self-assemble via similar N-H···O hydrogen-bonded chains, with the ethyl and twisted dimethylphenyl groups decorating the periphery of these chains and directing their packing.
Role in the Design of Low Molecular Weight Organogelators (LMWGs)
Low molecular weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form a three-dimensional fibrous network, entrapping the solvent and creating a gel biomedres.us. The oxalamide moiety is a well-established gelation-generating unit due to its conformationally rigid structure and its capacity for strong, in-plane intermolecular hydrogen bonding mdpi.com.
The self-assembly of oxalamide-based LMWGs is driven by the formation of unidirectional, hydrogen-bonded fibrous aggregates beilstein-journals.orgnih.gov. These fibers become entangled to form the gel network that immobilizes the solvent. Numerous studies have demonstrated that chiral oxalamide derivatives are highly efficient and versatile organogelators for a wide range of liquids, from vegetable oils to commercial fuels mdpi.comgoogle.com. The gelation ability is a direct consequence of the strong and directional intermolecular hydrogen bonding provided by the oxalamide units researchgate.net. The peripheral groups, such as the N-ethyl and N'-(2,6-dimethylphenyl) groups in the target molecule, play a crucial role in mediating the solubility of the gelator and influencing the packing of the fibers, which in turn affects the properties of the resulting gel.
Crystal Packing Analysis
The final crystal structure of a molecule is the result of a delicate balance between various intermolecular forces, including strong hydrogen bonds, weaker C-H···O or C-H···π interactions, and van der Waals forces. While a specific crystal structure for this compound is unavailable, analysis of related compounds provides a strong basis for predicting its packing behavior.
In N,N'-disubstituted oxamides, molecules typically form hydrogen-bonded ribbons. The packing of these ribbons is then determined by the nature of the substituents. In N,N'-dibutyloxamide, for example, the n-butyl groups protrude on opposite sides of the planar oxalamide core, and the ribbons are held together by weaker C-H···O interactions mdpi.com.
For this compound, the bulky 2,6-dimethylphenyl group, twisted relative to the amide plane, will be a dominant factor in the crystal packing. This steric bulk will likely prevent a simple, close-packed arrangement of the hydrogen-bonded chains. The crystal packing in N-(2,6-dimethylphenyl)maleamic acid is complex, with additional interactions such as carbonyl-carbonyl dipolar interactions playing a role nih.gov. A Hirshfeld surface analysis of another derivative, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, confirms that intermolecular contacts are dominated by H···H, O···H, and C···H interactions, which reflects the importance of both classical hydrogen bonds and weaker contacts in defining the crystal structure nih.goviucr.org. The packing of this compound would therefore be a compromise between the strong directional preference of the N-H···O hydrogen bonds forming the primary chains and the steric requirements of the bulky, twisted aryl substituents that dictate how these chains can efficiently pack in three dimensions.
Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research Data
Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there is no publicly available research data on the supramolecular chemistry or crystal engineering of the specific compound this compound. As a result, an article detailing its molecular conformation, solid-state packing, polymorphism, or the non-covalent interactions within its crystal lattice cannot be composed at this time.
The inquiry requested a detailed analysis structured around the following key areas of solid-state chemistry:
Impact of Molecular Conformation on Solid-State Packing: This would involve an examination of the three-dimensional shape of the molecule and how it influences the arrangement of molecules in a crystal.
Polymorphism and Pseudopolymorphism Studies: This requires investigations into whether the compound can crystallize into different solid-state forms (polymorphs) or incorporate solvent molecules into its structure (pseudopolymorphs).
Non-Covalent Interactions in Crystal Lattices: This analysis would focus on the specific intermolecular forces, such as π-stacking and CH/π interactions, that govern the crystal's architecture and stability.
Generating a scientifically accurate and authoritative article on these topics is entirely contingent on the existence of experimental data, primarily from single-crystal X-ray diffraction studies and related crystallographic research. Despite targeted searches for data pertaining to this compound, no such studies were identified.
While research exists for structurally related compounds containing the N-(2,6-dimethylphenyl) moiety, extrapolating findings from these different molecules to this compound would be scientifically unfounded and speculative. The specific nature of the N-ethyloxamide group introduces unique conformational possibilities and hydrogen bonding capabilities that would significantly influence its crystal packing and supramolecular behavior in ways that cannot be predicted from other derivatives.
Therefore, until crystallographic and solid-state characterization data for this compound are published in the scientific literature, the creation of the requested article is not feasible.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry or catalytic applications of the compound This compound . The search results did not yield any dedicated studies on the synthesis of its metal complexes, its binding modes, structural characterization, or its use in catalysis.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" as per the provided outline and instructions.
However, it is possible to provide a more general overview of the coordination chemistry and catalytic applications of the broader class of compounds to which it belongs: N,N'-disubstituted oxamide (B166460) ligands . This would allow for a discussion of the topics outlined in your request, using examples from the available literature for structurally related oxamide compounds.
If you would like to proceed with an article on the general class of N,N'-disubstituted oxamide ligands, please provide new instructions.
Coordination Chemistry and Metal Complexation
Applications of Oxamide-Metal Complexes in Catalysis
Reaction Mechanism Studies in Catalytic Cycles
While specific, detailed mechanistic studies exclusively featuring N'-(2,6-dimethylphenyl)-N-ethyloxamide in catalytic cycles are not extensively documented in publicly available literature, its structural motifs provide a strong basis for predicting its role and behavior in various transition metal-catalyzed reactions. The presence of both nitrogen and oxygen donor atoms in the oxamide (B166460) backbone allows for versatile coordination to a metal center, which is a critical feature for a ligand in catalysis.
The reactivity and mechanistic pathways of metal complexes are profoundly influenced by the electronic and steric properties of their ligands. For this compound, the 2,6-dimethylphenyl group introduces significant steric bulk around one of the nitrogen atoms. This steric hindrance can play a crucial role in controlling the coordination geometry of the metal center, potentially influencing the regioselectivity and stereoselectivity of a catalytic reaction. Furthermore, the electronic nature of the aryl and ethyl substituents can modulate the electron density at the donor atoms, thereby affecting the stability of the metal-ligand bond and the reactivity of the catalytic species.
Drawing parallels from studies on related N,O-bidentate ligands, particularly in palladium and copper catalysis, we can infer the likely mechanistic steps in which this compound could participate.
In Palladium-Catalyzed Cross-Coupling Reactions:
In typical palladium-catalyzed cross-coupling cycles, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, the ligand's primary role is to stabilize the palladium center in its various oxidation states (typically Pd(0) and Pd(II), and sometimes Pd(IV)) and to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
A plausible catalytic cycle involving a palladium complex of this compound might proceed as follows:
Oxidative Addition: The active Pd(0) catalyst, coordinated to the oxamide ligand, reacts with an organic halide (R-X) to form a Pd(II) intermediate. The oxamide ligand helps to stabilize this higher oxidation state.
Transmetalation (for Suzuki-type reactions): A nucleophilic reagent (e.g., an organoboron compound) transfers its organic group to the Pd(II) center, displacing the halide. The electronic properties of the oxamide ligand can influence the rate of this step.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. The steric bulk of the 2,6-dimethylphenyl group on the oxamide ligand can significantly impact the rate and efficiency of this final step.
In Copper-Catalyzed Reactions:
Copper catalysis often involves Cu(I)/Cu(III) or Cu(II)/Cu(0) redox cycles. In reactions like Ullmann-type couplings, the this compound ligand could facilitate the formation of a stable copper-substrate complex. The N,O-chelation can help to modulate the redox potential of the copper center, making the key steps of oxidative addition and reductive elimination more favorable.
The following table summarizes key findings from research on catalytically active metal complexes with structurally related oxamide and N,O-bidentate ligands, providing a framework for understanding the potential role of this compound.
| Catalyst System | Reaction Type | Key Mechanistic Insights | Research Findings |
| Palladium / Oxamide-phosphine ligands | Asymmetric Allylic Amination | The oxamide moiety is believed to stabilize the palladium center and influence the enantioselectivity through steric and electronic effects. | Development of chiral ligands for highly enantioselective transformations. |
| Copper / Oxalamide ligands | C-O and C-N Coupling | The oxalamide ligand facilitates the formation of a stable copper-amidate intermediate, which is crucial for the subsequent coupling step. | Effective catalysis for the synthesis of diaryl ethers and N-aryl amides. |
| Manganese / Chiral Oxamide ligands | Asymmetric Transfer Hydrogenation | The in-situ generated manganese-oxamide complex is proposed to be the active species responsible for the hydrogen transfer from a donor molecule to the substrate. | High enantioselectivities achieved for the reduction of various ketones. |
These examples underscore the versatility of the oxamide scaffold in ligand design for a range of catalytic applications. The specific substitution pattern of this compound, with its distinct steric and electronic features, would undoubtedly impart unique properties to its metal complexes, making it a subject of interest for further mechanistic investigations.
Chemical Reactivity and Derivatization for Material Science Applications
Functional Group Transformations and Modifications
The reactivity of N'-(2,6-dimethylphenyl)-N-ethyloxamide is centered around its oxamide (B166460) core, which presents several sites for chemical transformation. These include the two amide nitrogen atoms and the two carbonyl centers, as well as the peripheral phenyl and ethyl substituents.
Reactions at the Amide Nitrogen and Carbonyl Centers
The amide linkages are the most reactive sites in the molecule. The nitrogen atoms, being part of an amide, are generally less nucleophilic than their amine counterparts due to the resonance delocalization of the lone pair of electrons with the adjacent carbonyl group. However, they can still undergo certain reactions.
Deprotonation of the N-H bond on the N'-(2,6-dimethylphenyl) moiety can be achieved using a strong base, which would generate an amide anion. This anion could then be subjected to alkylation or other electrophilic substitutions. The reactivity of this site is, however, sterically hindered by the two ortho-methyl groups on the phenyl ring.
The carbonyl groups of the oxamide are susceptible to nucleophilic attack. Reduction of one or both carbonyl groups could be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), potentially leading to the corresponding diamine or amino alcohol derivatives. However, the stability of the amide bond makes this a challenging transformation requiring harsh reaction conditions.
Hydrolysis of the amide bonds, either under acidic or basic conditions, would lead to the cleavage of the molecule into oxalic acid, 2,6-dimethylaniline (B139824), and ethylamine (B1201723). The rate of hydrolysis is influenced by the steric hindrance around the carbonyl groups and the electronic nature of the substituents.
Modifications of the Phenyl and Ethyl Substituents
The 2,6-dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The directing effects of the amide group and the two methyl groups would influence the position of substitution, although the steric hindrance from the ortho-methyl groups and the adjacent amide would likely direct incoming electrophiles to the para position (position 4) of the phenyl ring.
The ethyl group is generally less reactive. However, radical halogenation could potentially occur at the methylene (B1212753) or methyl positions under appropriate conditions, such as exposure to UV light in the presence of a halogen.
Polymer Chemistry and Material Science
The structure of this compound, with its rigid oxamide core capable of forming strong hydrogen bonds, makes it and its derivatives interesting candidates for incorporation into polymeric materials. The properties of such materials would be tunable based on the specific structure of the oxamide-containing monomer.
Incorporation into Polymeric Structures
This compound itself is not a monomer for polymerization in its current form. However, by introducing reactive functional groups through the derivatization reactions described above, it could be transformed into a monomer. For example, functionalizing the phenyl ring with two reactive groups (e.g., amino or carboxyl groups) would allow it to be used as a monomer in condensation polymerization to form polyamides or polyesters.
The oxamide moiety, when incorporated into a polymer backbone, is known to enhance the thermal stability and mechanical properties of the resulting material. This is attributed to the ability of the oxamide group to form strong intermolecular hydrogen bonds, leading to a more ordered and robust polymer network.
Design of Specialty Materials with Tunable Properties (e.g., Liquid Crystals, Stabilizers)
Liquid Crystals: Derivatives of N,N'-disubstituted oxamides have been investigated for their liquid crystalline properties. beilstein-journals.org The rigid, linear nature of the oxamide core, combined with appropriate aromatic substituents, can promote the formation of mesophases. By modifying the substituents on this compound, for instance by introducing long alkyl chains or other mesogenic groups onto the phenyl ring, it is conceivable that liquid crystalline materials could be designed. The specific properties of the liquid crystal phase would be dependent on the length and nature of these substituents.
Stabilizers: Oxanilides, a class of compounds structurally related to this compound, are known to be effective UV stabilizers for polymers. google.com They function by absorbing UV radiation and dissipating it as heat, thus protecting the polymer from photodegradation. It is plausible that this compound and its derivatives could exhibit similar properties, acting as stabilizers to improve the weatherability and lifespan of plastic materials. organic-chemistry.org
Investigation of Mechanical and Thermal Properties (non-biological)
Mechanical Properties: Polymers containing oxamide linkages are expected to exhibit higher tensile strength and modulus compared to analogous polymers without these groups. The steric hindrance provided by the 2,6-dimethylphenyl group might influence the packing of the polymer chains and thus affect the bulk mechanical properties.
Thermal Properties: The strong hydrogen bonds associated with the oxamide moiety contribute to higher melting points and glass transition temperatures in polymers. The thermal stability of oxamide-containing polymers is also generally high. The onset of thermal decomposition is often at elevated temperatures, making these materials suitable for high-performance applications. rsc.org
Below is a table summarizing the expected influence of the structural components of this compound on material properties, based on data from related compounds.
| Structural Feature | Expected Influence on Material Properties |
| Oxamide Core | High thermal stability, increased melting point and glass transition temperature in polymers due to strong hydrogen bonding. |
| N-(2,6-dimethylphenyl) Group | Increased rigidity, potential for steric influence on polymer chain packing, site for further functionalization. |
| N-ethyl Group | Provides some flexibility, can influence solubility in organic solvents. |
The following table provides representative thermal and mechanical data for polymers containing amide and oxamide functionalities to illustrate the typical range of properties that could be expected.
| Polymer Type | Glass Transition Temperature (Tg) | Tensile Modulus (GPa) | Tensile Strength (MPa) |
| Polyamide 6 (PA6) | 50-80 °C | 2.0-3.0 | 60-80 |
| Aromatic Polyamide (Aramid) | > 250 °C | 5-130 | 300-3000 |
| Oxamide-containing Copolyester | 60-90 °C | 1.5-2.5 | 40-60 |
It is important to note that these are representative values and the actual properties of a polymer containing a derivative of this compound would depend on the specific monomer structure, polymer architecture, and molecular weight.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The traditional synthesis of oxamides often involves batch processes that can be prone to issues with heat management, reaction control, and scalability. chemicalbook.comgoogle.com Future research is increasingly focused on developing more sophisticated and efficient synthetic strategies.
Another key area of development is in catalysis . Research into palladium-catalyzed synthesis of oxamates has demonstrated the potential for mild, efficient, and ligand-free protocols. nih.gov The use of a heterogeneous catalyst like Pd/C simplifies catalyst recovery and recycling, a crucial factor for sustainable and cost-effective chemical production. nih.gov Developing similar catalytic systems for N-substituted oxamides like N'-(2,6-dimethylphenyl)-N-ethyloxamide could significantly enhance synthetic efficiency and selectivity, minimizing the need for harsh reagents and simplifying purification processes.
Future synthetic routes will likely focus on:
Flow Synthesis: Leveraging microreactors and packed-bed reactors for improved safety, efficiency, and scalability. nih.govrsc.org
Advanced Catalysis: Designing novel catalysts that offer high turnover numbers and selectivity, potentially eliminating the need for protecting groups or multiple steps. nih.govrsc.org
Green Chemistry Principles: Utilizing safer solvents, reducing energy consumption, and minimizing waste generation in all synthetic transformations. europeanpharmaceuticalreview.com
| Synthetic Advancement | Potential Benefits for this compound Synthesis |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, higher yields, and easier scalability. google.comnih.gov |
| Heterogeneous Catalysis | Simplified catalyst separation and recycling, reduced production costs, and cleaner reaction profiles. nih.gov |
| Ligand-Free Catalytic Systems | Reduced cost and complexity of the reaction mixture, and simplified product purification. nih.gov |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To optimize the novel synthetic routes discussed above, a deep understanding of the reaction dynamics is essential. Process Analytical Technology (PAT) is a framework defined by the FDA that aims to design, analyze, and control manufacturing processes by measuring critical process parameters (CPP) that affect critical quality attributes (CQA). wikipedia.orgstepscience.com The goal is to build quality into the product rather than testing for it at the end. stepscience.com
For the synthesis of this compound, PAT can be implemented through various in-situ (in-line or on-line) analytical techniques. These tools provide real-time data on the reaction progress, allowing for dynamic control and optimization.
Key PAT tools applicable to oxamide (B166460) synthesis include:
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and the product in real-time without the need for sampling. mt.com This allows for precise determination of reaction endpoints and the identification of any side-product formation.
Chromatography: On-line High-Performance Liquid Chromatography (HPLC) can be integrated into a flow synthesis setup to provide detailed information on the composition of the reaction mixture. stepscience.com
Multivariate Data Analysis: Software tools are used to analyze the large datasets generated by PAT instruments, helping to identify the critical parameters that have the most significant impact on the reaction's outcome. wikipedia.org
The implementation of these advanced characterization techniques will enable a shift from a static, recipe-based synthesis to a dynamic, controlled process, ensuring consistent quality and efficiency. europeanpharmaceuticalreview.com
| PAT Tool | Application in Synthesis | Information Gained |
| In-situ FTIR/Raman | Real-time monitoring of chemical transformations in the reactor. mt.com | Reactant consumption, product formation, intermediate buildup, reaction kinetics. |
| On-line HPLC | Automated sampling and analysis of the reaction stream. stepscience.com | Purity profile, quantification of components, identification of by-products. |
| Multivariate Analysis | Statistical analysis of process data. wikipedia.org | Identification of Critical Process Parameters (CPPs) and their relationship to Critical Quality Attributes (CQAs). |
Computational Design of Oxamide-Based Materials with Tailored Properties
The field of materials science is being revolutionized by computational methods that can predict the properties of materials before they are ever synthesized. arxiv.org This "materials by design" approach is particularly relevant for developing new oxamide-based materials with specific, tailored functionalities.
Machine learning (ML) and artificial neural networks (ANNs) are at the forefront of this revolution. researchgate.net Researchers are developing models that can predict a wide range of material properties—such as melting point, density, and lattice energy—based solely on the chemical formula or stoichiometry of a compound. nih.govresearchgate.net These models are trained on large databases of known materials and can learn the complex relationships between chemical structure and physical properties. nih.gov
For this compound and related structures, computational design could be used to:
Predict Physicochemical Properties: By systematically modifying the substituents on the oxamide core in a computational model, it's possible to predict how these changes will affect properties like solubility, thermal stability, and crystal packing.
Screen for Desired Functionalities: If a specific property is desired, such as a high refractive index or specific electronic characteristics for an optoelectronic application, computational models can screen vast libraries of virtual oxamide derivatives to identify the most promising candidates for synthesis.
Accelerate Discovery: This in silico screening dramatically reduces the time and resources required for experimental trial-and-error, accelerating the discovery of new materials. researchgate.net Graph neural networks (GNNs) are a particularly powerful tool in this area, as they can represent molecules as graphs and learn features directly from the chemical structure without the need for hand-engineered descriptors. arxiv.org
| Computational Method | Application | Predicted Properties |
| Machine Learning (ML) | High-throughput screening of virtual compound libraries. nih.govresearchgate.net | Mechanical, thermal, and electronic properties. |
| Artificial Neural Networks (ANN) | Prediction of solid-state properties for molecular crystals. researchgate.net | Melting point, lattice energy, crystal density. |
| Graph Neural Networks (GNN) | Learning structure-property relationships directly from chemical formulas. arxiv.org | A wide range of material characteristics. |
Exploration of New Chemical Applications in Non-Biological Domains
While many substituted amides find applications in biology and medicine, the oxamide functional group possesses properties that make it attractive for a range of non-biological applications. Future research will likely explore the use of this compound and its derivatives in material science and catalysis.
Polymer Chemistry: Oxamides can be used as monomers in the production of polyamides. chemimpex.com These polymers can exhibit enhanced thermal and mechanical properties due to the hydrogen bonding capabilities of the oxamide linkage. chemimpex.com Investigating the incorporation of this compound into polymer chains could lead to new high-performance plastics. acs.orgacs.org
Coordination Chemistry and Catalysis: The two amide groups of the oxamide core can act as a bidentate ligand, coordinating to metal centers. This has been exploited to create novel catalysts. For example, copper-oxalamide systems have been developed for C-N cross-coupling reactions, which are fundamental transformations in the synthesis of materials for organic light-emitting diodes (OLEDs). acs.org Furthermore, chiral oxamide-phosphine ligands have been designed for palladium-catalyzed asymmetric reactions, demonstrating that the oxamide moiety can play a crucial role in controlling stereoselectivity. rsc.org The specific steric and electronic properties of the this compound ligand could be harnessed to develop new, highly selective catalysts for a variety of organic transformations.
Materials Science: Triarylamines, which can be synthesized using oxamide-based catalyst systems, are important structures in optoelectronic materials. acs.org The inherent properties of the this compound structure itself could also be explored for applications in areas like organic electronics or as functional additives. Simple oxamide is used as a burn rate suppressant in rocket motors, indicating the potential for related compounds in energetic materials. wikipedia.org
Future research in these non-biological domains will expand the utility of this chemical scaffold far beyond its current applications.
Q & A
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) before disposal .
- Emergency procedures : Maintain antidotes (e.g., activated charcoal) for accidental ingestion and ensure SDS accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
